3,5-Dibenzylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibenzylpiperidin-4-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound, in particular, has garnered attention for its potential biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzylpiperidin-4-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between substituted benzaldehydes and piperidin-4-one hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at room temperature, leading to the formation of 3,5-dibenzylidene-piperidin-4-ones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Claisen-Schmidt condensation reaction suggests that it can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibenzylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3,5-Dibenzylpiperidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its pharmacological potential in drug design and development.
Industry: The compound’s derivatives are explored for their use in various industrial applications, including material science
Mechanism of Action
The mechanism of action of 3,5-Dibenzylpiperidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Piperidin-4-one derivatives: These include compounds like 2,6-diaryl-3-methyl-4-piperidones, which exhibit similar biological activities.
Other piperidine derivatives: Compounds such as 1-benzylpyrrolidine-3-amine derivatives also share structural similarities and biological activities
Uniqueness: 3,5-Dibenzylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential in drug design make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H21NO |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3,5-dibenzylpiperidin-4-one |
InChI |
InChI=1S/C19H21NO/c21-19-17(11-15-7-3-1-4-8-15)13-20-14-18(19)12-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2 |
InChI Key |
XUVDKHCJLZNNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.